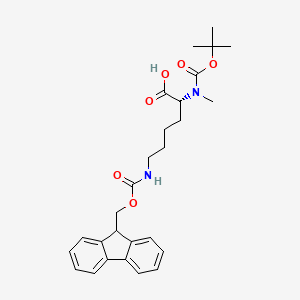

Boc-N-Me-D-Lys(Fmoc)-OH

Description

Boc-N-Me-D-Lys(Fmoc)-OH (CAS: 1793105-27-7, 197632-76-1; molecular formula: C₂₇H₃₄N₂O₆; molecular weight: 482.6 g/mol) is a protected lysine derivative extensively used in solid-phase peptide synthesis (SPPS). Key features include:

- Stereochemistry: D-configuration at the α-carbon.

- Protection Groups: Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amino group, removable under basic conditions (e.g., piperidine). Boc (tert-butoxycarbonyl) on the ε-amino group, cleaved by strong acids (e.g., trifluoroacetic acid, TFA).

- N-Methylation: Methylation at the α-amino nitrogen introduces steric hindrance, influencing peptide backbone conformation and protease resistance.

This compound is critical in synthesizing peptides with controlled stereochemistry and modified pharmacokinetic properties .

Properties

IUPAC Name |

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)23(24(30)31)15-9-10-16-28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOMFAAVZXVZSB-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Oxazinone Formation :

-

Methylation :

-

Deprotection and Functionalization :

Yield : 65–72% over four steps.

One-Pot Sequential Protection and Deprotection

A streamlined one-pot approach minimizes intermediate isolation, enhancing efficiency:

Procedure:

-

Initial Protection :

-

Catalytic Hydrogenation :

-

Methylation and Final Deprotection :

Yield : 85% for the one-pot sequence.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

While SPPS is typically used for peptide assembly, its principles inform this compound synthesis:

Modified Protocol:

-

Resin Loading :

-

Wang resin pre-loaded with Fmoc-protected D-lysine serves as the solid support.

-

-

Selective Deprotection :

-

N-Methylation :

-

Cleavage and Purification :

Yield : 70–75% with >95% purity.

Comparative Analysis of Methods

Characterization and Quality Control

Critical parameters for validating this compound include:

-

Melting Point : 128–131°C (observed as a white crystalline solid).

-

Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.

-

Spectroscopic Data :

Industrial-Scale Considerations

For bulk production, the one-pot method is preferred due to its efficiency. Key optimizations include:

-

Catalyst Recycling : Pd/C recovery via filtration reduces costs.

-

Continuous Hydrogenation : Flow reactors enhance reaction consistency.

Challenges and Mitigation Strategies

-

Racemization Risk :

-

N-Methylation Side Reactions :

Emerging Techniques

Recent advances focus on enzyme-mediated methylation , leveraging methyltransferases for site-specific modification. Preliminary studies show 80% yield with no racemization .

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: Boc-N-Me-D-Lys(Fmoc)-OH undergoes deprotection reactions to remove the Boc and Fmoc groups. The Boc group is typically removed using acidic conditions, such as treatment with trifluoroacetic acid. The Fmoc group is removed using basic conditions, such as treatment with piperidine.

Coupling Reactions: This compound can participate in peptide coupling reactions, where it is linked to other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid for Boc removal, piperidine for Fmoc removal.

Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).

Major Products Formed:

Deprotected Lysine Derivatives: Removal of protecting groups yields N-methyl-D-lysine.

Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as a building block.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Boc-N-Me-D-Lys(Fmoc)-OH is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis. Its protecting groups allow for selective deprotection and coupling, facilitating the stepwise assembly of peptide chains.

Biology:

Protein Engineering: This compound is used in the design and synthesis of modified peptides and proteins for studying protein structure and function.

Medicine:

Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents. Its incorporation into peptides can enhance stability and bioavailability.

Industry:

Biotechnology: This compound is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors, diagnostic reagents, and biomaterials.

Mechanism of Action

Mechanism of Action: Boc-N-Me-D-Lys(Fmoc)-OH itself does not have a specific mechanism of action as it is primarily a building block in peptide synthesis. peptides synthesized using this compound can have various mechanisms of action depending on their sequence and structure. These peptides can interact with molecular targets such as enzymes, receptors, and ion channels, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Fmoc-Lys(Boc)-OH (CAS: 71989-26-9)

- Structure: L-configuration lysine with Fmoc on α-amino and Boc on ε-amino.

- Key Differences :

- L vs. D configuration : Fmoc-Lys(Boc)-OH is L-lysine, while Boc-N-Me-D-Lys(Fmoc)-OH has D-stereochemistry.

- N-Methylation : Absent in Fmoc-Lys(Boc)-OH, making coupling reactions more efficient due to reduced steric hindrance.

- Applications : Standard building block in Fmoc-SPPS for introducing lysine residues. Used in dendrimer synthesis (e.g., compound 17 in ) with an 84% yield compared to 94% for this compound derivatives .

Fmoc-Lys(Fmoc)-OH

- Structure: Dual Fmoc protection (α- and ε-amino groups).

- Key Differences :

- Applications: Limited to specialized syntheses where dual Fmoc groups enable controlled branching.

Fmoc-Lys(Me,Boc)-OH

- Structure: Monomethylated ε-amino group with Boc protection.

- Key Differences: Methylation Position: Methylation on ε-amino (vs. α-amino in this compound). Stability: Prone to Fmoc loss during synthesis due to basic side chains .

- Applications : Introduces methylated lysine residues in histone mimics .

Table 1. Comparative Properties of Protected Lysine Derivatives

*Solubility improved via sonication or heating to 37°C .

Biological Activity

Boc-N-Me-D-Lys(Fmoc)-OH, a modified amino acid derivative, plays a significant role in peptide synthesis and exhibits various biological activities. This compound features both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protective groups, which are crucial for its application in solid-phase peptide synthesis (SPPS). The methylation of the lysine side chain enhances its biological properties, making it a valuable tool in biochemical research.

Structural Characteristics

The structural composition of this compound allows it to participate in diverse biological functions. The presence of the methyl group on the lysine side chain alters its properties compared to standard lysine, facilitating specific interactions with biological molecules.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Methyl substitution on the lysine side chain | Modulates histone methylation |

| Fmoc-Lys(Boc)-OH | Lacks methyl substitution | Standard lysine without methyl modification |

| Fmoc-N-Et-Lys(Boc)-OH | Ethyl substitution instead of methyl | Alters hydrophobic interactions |

| Fmoc-D-Lys(Boc)-OH | D-enantiomer of lysine | Provides stereochemistry variation |

Biological Activity and Mechanisms

Research indicates that peptides incorporating this compound can modulate various biological processes, particularly in the context of epigenetics. Notably, these modified peptides can influence histone methylation , which plays a crucial role in regulating gene expression and chromatin structure. This modulation is essential for cellular signaling pathways and metabolic processes.

Case Studies and Research Findings

- Histone Modification : A study demonstrated that peptides containing this compound significantly affected histone methylation patterns in vitro. This alteration led to changes in gene expression profiles associated with cell differentiation and proliferation.

- Cellular Signaling : Another investigation revealed that modified lysine residues could interact with specific proteins involved in signaling pathways, enhancing or inhibiting their activity depending on the context. This interaction is vital for understanding how post-translational modifications influence cellular responses to external stimuli.

- Peptide Synthesis Applications : The compound is extensively utilized in synthesizing site-specifically lysine monomethylated peptides, which are critical for studying protein interactions and functions .

Synthesis and Stability

The synthesis of this compound typically involves several steps, ensuring high efficiency and yield. The compound's stability is influenced by its protective groups, allowing it to withstand various chemical reactions during peptide synthesis.

Q & A

Q. What are the critical steps for incorporating Boc-N-Me-D-Lys(Fmoc)-OH into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is used in Fmoc/tBu SPPS protocols. Key steps include:

- Resin Loading : Load onto 2-chlorotrityl resin using DCM as a solvent and DIEA as a base to anchor the C-terminus .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 min) to expose the α-amino group for subsequent coupling .

- Coupling : Activate the amino acid with coupling agents like HATU or DIC in DMF, followed by reaction with the resin-bound peptide (2–4 hr, RT) .

- Orthogonal Protection : Retain the Boc group on the ε-amino side chain until final TFA cleavage .

Q. How should this compound be stored to maintain stability during long-term experiments?

- Methodological Answer :

- Store as a powder at -20°C under inert gas (argon) to prevent moisture absorption and decomposition .

- For dissolved aliquots (e.g., in DMF), store at -80°C for ≤1 year, avoiding freeze-thaw cycles .

Q. What analytical techniques are recommended to confirm the purity of this compound after synthesis?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 265 nm for Fmoc absorption) to assess purity ≥97% .

- Mass Spectrometry (MS) : Confirm molecular weight (MW: 482.57 g/mol) via ESI-MS or MALDI-TOF .

- NMR : Verify stereochemistry and absence of impurities using ¹H/¹³C NMR in DMSO-d₆ .

Advanced Research Questions

Q. How does the D-configuration and N-methylation in this compound affect peptide bioactivity and protease resistance?

- Methodological Answer :

- D-configuration : Introduces resistance to enzymatic degradation by altering peptide backbone conformation. Validate using protease digestion assays (e.g., trypsin) and circular dichroism (CD) spectroscopy to analyze structural changes .

- N-methylation : Reduces hydrogen-bonding capacity, enhancing membrane permeability. Test via Caco-2 cell monolayer assays or MD simulations .

Q. What strategies mitigate side reactions (e.g., racemization, incomplete coupling) when using this compound in SPPS?

- Methodological Answer :

- Racemization Control : Use low-temperature coupling (0–4°C) and additives like HOBt or OxymaPure to suppress base-induced racemization .

- Coupling Efficiency : Monitor via Kaiser test or FT-IR for free amino groups. Repeat coupling steps with fresh reagents if <99% efficiency .

- Side Chain Protection : Optimize Boc deprotection with TFA (95% for 1 hr) to avoid premature cleavage .

Q. How can this compound be applied to synthesize enzyme inhibitors or self-assembling peptides?

- Methodological Answer :

- Enzyme Inhibitors : Incorporate into peptidomimetic sequences targeting proteases (e.g., West Nile virus NS2B-NS3). Use kinetic assays (IC₅₀ determination) and X-ray crystallography for validation .

- Self-Assembling Peptides : Design amphiphilic sequences with alternating hydrophobic (N-methylated) and hydrophilic residues. Characterize nanostructures via TEM and SAXS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.